molecular formula C13H17BrN2O4S B6128809 N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide

N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide

Cat. No.: B6128809
M. Wt: 377.26 g/mol
InChI Key: OSJGCVZCSZDLOZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide: is a complex organic compound that features a bromophenyl group, a morpholine ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine to form N-(3-bromophenyl)methanesulfonamide.

    Introduction of the Morpholine Group: The intermediate is then reacted with 2-chloro-N-(2-morpholin-4-yl-2-oxoethyl)acetamide under basic conditions to introduce the morpholine ring and complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the sulfonamide moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents on the phenyl ring.

    Oxidation: Oxidized forms of the morpholine ring or sulfonamide group.

    Reduction: Reduced forms of the morpholine ring or sulfonamide group.

    Hydrolysis: Corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring and sulfonamide moiety can form hydrogen bonds and electrostatic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
  • N-(3-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
  • N-(3-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide

Uniqueness

N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

N-(3-bromophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-21(18,19)16(12-4-2-3-11(14)9-12)10-13(17)15-5-7-20-8-6-15/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJGCVZCSZDLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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